Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate
Overview
Description
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of a benzoate ester group, a tert-butoxy group, and an oxoethoxy linkage. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl 2-oxoethyl ether. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
Methyl 3-(tert-butoxy)benzoate: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butoxy and oxoethoxy groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-6-10(8-11)13(16)17-4/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIFPGOISKWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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